4-(4-Bromophenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromophenyl group at the 4-position and a formyl group at the 2-position of the thiophene ring gives this compound its unique chemical properties. It is widely used in organic synthesis and has applications in various fields such as material science, medicinal chemistry, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)thiophene-2-carbaldehyde can be synthesized through several methods. One common method involves the bromination of thiophene-2-carbaldehyde followed by a Suzuki-Miyaura coupling reaction with 4-bromophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-(4-Bromophenyl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Bromophenyl)thiophene-2-methanol.
Substitution: 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde.
Scientific Research Applications
4-(4-Bromophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the bromophenyl group can enhance its binding affinity to certain molecular targets, while the thiophene ring can contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromothiophene-2-carbaldehyde
- 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 4-(4-Chlorophenyl)thiophene-2-carbaldehyde
Uniqueness
4-(4-Bromophenyl)thiophene-2-carbaldehyde is unique due to the presence of both a bromophenyl group and a formyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-(4-bromophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSMWPVEIFFLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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